molecular formula C10H13NO2 B1173121 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride CAS No. 10554-64-0

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride

Cat. No.: B1173121
CAS No.: 10554-64-0
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride is a chemical compound with the empirical formula C10H14ClNO2 and a molecular weight of 215.68.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a catalyst like lithium hydride . The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as lipoxygenase, by binding to their active sites. This inhibition disrupts the normal enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride is unique due to its specific ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9;/h1-2,7H,3-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZQTDUDHOUPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22310-84-5
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride
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